N-Hydroxy-3-methyl-isonicotinamidine N-Hydroxy-3-methyl-isonicotinamidine
Brand Name: Vulcanchem
CAS No.: 22926-86-9
VCID: VC2902281
InChI: InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
SMILES: CC1=C(C=CN=C1)C(=NO)N
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol

N-Hydroxy-3-methyl-isonicotinamidine

CAS No.: 22926-86-9

Cat. No.: VC2902281

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-3-methyl-isonicotinamidine - 22926-86-9

Specification

CAS No. 22926-86-9
Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
IUPAC Name N'-hydroxy-3-methylpyridine-4-carboximidamide
Standard InChI InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Standard InChI Key ZWXRHTAGWZBOIO-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CN=C1)/C(=N/O)/N
SMILES CC1=C(C=CN=C1)C(=NO)N
Canonical SMILES CC1=C(C=CN=C1)C(=NO)N

Introduction

N-Hydroxy-3-methyl-isonicotinamidine is a synthetic organic compound with a CAS number of 22926-86-9. It is a derivative of isonicotinamidine, which is a compound related to isonicotinic acid, a building block in the synthesis of various pharmaceuticals and chemical intermediates. The addition of a hydroxyl group and a methyl group at specific positions on the isonicotinamidine backbone gives this compound its unique properties and potential applications.

Synthesis and Preparation

The synthesis of N-Hydroxy-3-methyl-isonicotinamidine typically involves the modification of isonicotinamidine through hydroxylation and methylation reactions. These processes can be achieved using various chemical reagents and conditions to ensure the desired substitutions on the pyridine ring.

Biological and Chemical Applications

While specific biological applications of N-Hydroxy-3-methyl-isonicotinamidine are not widely documented, compounds with similar structures are often explored for their potential in medicinal chemistry. The presence of a hydroxyl group and a methyl group on the pyridine ring could influence its interaction with biological targets, such as enzymes or receptors.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly used to analyze the purity and structure of N-Hydroxy-3-methyl-isonicotinamidine. These methods provide detailed information about the molecular structure and can help identify impurities.

Spectroscopic MethodPurpose
NMRStructural analysis
HPLCPurity assessment
LC-MSMolecular weight confirmation

Availability and Commercial Use

N-Hydroxy-3-methyl-isonicotinamidine is available from chemical suppliers such as EvitaChem and Amadis Chemical, often with a purity of 97% or higher. It is typically used as a chemical intermediate in research and development processes.

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